N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
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Overview
Description
The compound ({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a synthetic organic molecule that contains both aromatic and heterocyclic components It is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps:
Formation of the Dichlorophenylmethoxyphenyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable methoxyphenyl derivative under basic conditions to form the intermediate.
Attachment of the Imidazole Ring: The intermediate is then reacted with an imidazole derivative in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites. The dichlorophenyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Contains an imidazole ring and is used as an antifungal agent.
Clotrimazole: Another imidazole-containing compound with antifungal properties.
Miconazole: Similar structure with applications in treating fungal infections.
Uniqueness
({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21Cl2N3O |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C20H21Cl2N3O/c21-18-6-5-17(20(22)12-18)14-26-19-4-1-3-16(11-19)13-23-7-2-9-25-10-8-24-15-25/h1,3-6,8,10-12,15,23H,2,7,9,13-14H2 |
InChI Key |
IXOVTGDSDXTPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3 |
Origin of Product |
United States |
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